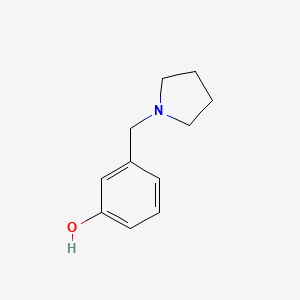

3-(吡咯烷-1-基甲基)苯酚

描述

The compound "3-(Pyrrolidin-1-ylmethyl)phenol" is not directly mentioned in the provided papers. However, the papers discuss various phenolic compounds and their derivatives, which share some structural similarities with the compound . These phenolic compounds are often involved in the synthesis of antioxidants, polymers, and coordination complexes, and exhibit properties such as fluorescence, antimicrobial activity, and the ability to form metal complexes .

Synthesis Analysis

The synthesis of phenolic compounds typically involves multi-step reactions, including low-temperature conversions, intramolecular Friedel-Crafts strategies, and oxidative polycondensation reactions . For example, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion . Similarly, the synthesis of electroactive phenol-based polymers and oligomers involves oxidative polycondensation in an aqueous alkaline medium .

Molecular Structure Analysis

The molecular structures of phenolic compounds are often characterized using techniques such as X-ray crystallography, NMR, UV, and IR spectroscopy . These compounds can exhibit different tautomeric forms and may engage in intramolecular hydrogen bonding, affecting their structural and electronic properties .

Chemical Reactions Analysis

Phenolic compounds can participate in various chemical reactions, including coordination with metal ions to form complexes . These reactions are influenced by the ligand's structure and the metal's characteristics, leading to diverse coordination geometries and nuclearities . Additionally, phenolic compounds can undergo polymerization reactions to form oligomers and polymers with potential applications in materials science .

Physical and Chemical Properties Analysis

Phenolic compounds exhibit a range of physical and chemical properties, such as antioxidant activity, fluorescent properties, and thermal stability . Some phenolic compounds are stable to air oxidation, while others may decompose upon extended exposure . Their photophysical properties, such as fluorescence and Stokes shift, can be tuned by modifying the electronic features of substituents . The thermal and antimicrobial properties of phenolic compounds and their metal complexes have also been studied, indicating their potential for various applications .

科学研究应用

有机合成中的催化应用

- 涉及吡咯烷基甲基苯酚衍生物的配合物的合成和应用在催化过程中表现出显着的活性,如氢化、氢硅化和 C-C 偶联反应。这些配合物,特别是钯(II) 和金(III) 的配合物,在温和的条件下表现出高效率和对映选择性,表明它们在精细化学品和药物合成的工业应用中具有潜力 (Debono, Iglesias, & Sánchez, 2007)。

生物医学研究

- 对吡咯烷基甲基苯酚衍生物的研究证明了其潜在的抗癌和抗炎活性。一项研究发现,某些衍生物对癌细胞系表现出显着的抑制作用,并且与标准药物相比具有更高的抗炎活性。这些发现表明,对吡咯烷基甲基苯酚骨架的结构修饰可能导致开发出新的治疗剂 (Zulfiqar 等,2021)。

材料科学与光物理研究

- 已经对吡咯烷基甲基苯酚衍生物的结构和光物理性质进行了研究,揭示了它们电子和分子结构的见解。这些研究使用密度泛函理论 (DFT) 等技术来探索这些化合物在材料科学中的潜在应用,特别是在新型有机电子器件的开发中 (Ulaş, 2021)。

缓蚀

- 源自吡咯烷基甲基苯酚的席夫碱已被评估为酸性环境中碳钢的缓蚀剂。这些化合物表现出显着的抑制作用,作为混合型缓蚀剂保护金属表面免受腐蚀,突出了它们在工业应用中增强金属耐久性的潜力 (Hegazy 等,2012)。

安全和危害

3-(Pyrrolidin-1-ylmethyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, respiratory irritation, and is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using the product only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

The use of pyrrolidine derivatives, including 3-(Pyrrolidin-1-ylmethyl)phenol, in drug discovery is a promising area of research . Future work could focus on improving the selectivity of the photocatalytic benzene oxidation reaction, which is used in the synthesis of phenol . Additionally, the design of new pyrrolidine compounds with different biological profiles could be an interesting direction for future research .

属性

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXZWASTUWHFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357895 | |

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrrolidin-1-ylmethyl)phenol | |

CAS RN |

69383-70-6 | |

| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)